molecular formula C13H12ClNO2 B2687058 Ethyl 2-(chloromethyl)quinoline-3-carboxylate CAS No. 180161-74-4

Ethyl 2-(chloromethyl)quinoline-3-carboxylate

Cat. No. B2687058
CAS RN: 180161-74-4
M. Wt: 249.69
InChI Key: FYNOJJRGRJQERN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 2-(chloromethyl)quinoline-3-carboxylate involves two steps. Initially, ethyl-2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(chloromethyl)quinoline-3-carboxylate is confirmed by FTIR, mass, and 1H-NMR spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-(chloromethyl)quinoline-3-carboxylate include Friedlander condensations of o-aminobenzophenones and diethylmalonate, followed by a reaction with POCl3 .


Physical And Chemical Properties Analysis

Ethyl 2-(chloromethyl)quinoline-3-carboxylate is a solid compound . Its IUPAC name is ethyl 2-(chloromethyl)-3-quinolinecarboxylate . The InChI code is 1S/C13H12ClNO2/c1-2-17-13(16)10-7-9-5-3-4-6-11(9)15-12(10)8-14/h3-7H,2,8H2,1H3 .

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 2-(chloromethyl)quinoline-3-carboxylate is prominently used in the synthesis of various quinoline derivatives. For instance, it is a key component in the Chlorotrimethylsilane-Mediated Friedländer Synthesis, yielding high yields of ethyl 2-chloromethyl-3-quinoline carboxylates and related compounds (Degtyarenko et al., 2007). Similarly, it's used for synthesizing novel and structurally intriguing quinoline derivatives such as 2,4-bis(benzofuran-2-yl)quinoline- and 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids, which have shown promising anti-tubercular and anti-bacterial activities (Li et al., 2019).

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a building block for synthesizing various biologically active compounds. Ethyl 2-(chloromethyl)quinoline-3-carboxylate has been used in the development of new classes of quinoline derivatives with significant potential in drug discovery. These include compounds with notable antitumor activities, as demonstrated in studies on human cancer cell lines (Gao et al., 2018).

Material Science and Liquid Crystal Displays

In the field of material science, derivatives of ethyl 2-(chloromethyl)quinoline-3-carboxylate have been synthesized for use as dyes in liquid crystal displays. Their fluorescent properties and good orientation parameters in nematic liquid crystals make them suitable for this application (Bojinov & Grabchev, 2003).

Optical Applications

Moreover, novel compounds derived from ethyl 2-(chloromethyl)quinoline-3-carboxylate have been investigated for optical applications, such as in the design and manufacturing of organic photodiodes. The remarkable optical behavior and unique response representations of these compounds highlight their potential in advanced optical technologies (Elkanzi et al., 2020).

Safety And Hazards

The safety information for Ethyl 2-(chloromethyl)quinoline-3-carboxylate includes several hazard statements: H302, H312, H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

ethyl 2-(chloromethyl)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-2-17-13(16)10-7-9-5-3-4-6-11(9)15-12(10)8-14/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNOJJRGRJQERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N=C1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(chloromethyl)quinoline-3-carboxylate

Citations

For This Compound
3
Citations
Y Li, Q Xu, Z Li, W Gao, Y Chen - Molecular Diversity, 2020 - Springer
… and easy one-pot construction of benzofuran–quinoline hybrids via a successive intermolecular C–O bond formation between ethyl 2-chloromethyl quinoline-3-carboxylate and …
Number of citations: 11 link.springer.com
K Li, X Fu, Y Zhao, W Gao, Y Li - Research on Chemical Intermediates, 2016 - Springer
… moiety of isoindolin-l-one is replaced by a quinoline ring has been achieved via a two-step procedure, involving the one-step synthesis of ethyl 2-chloromethyl-quinoline-3-carboxylate …
Number of citations: 5 link.springer.com
R Sarkar, SK Samanta, AM Menon, D Chopra… - …, 2023 - thieme-connect.com
A mild and efficient approach for the synthesis of diversely substituted quinoline and quinolin-2-one derivatives is disclosed. In situ generated nickel boride proved to be an effective …
Number of citations: 2 www.thieme-connect.com

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